molecular formula C27H32N2O7S B13802068 Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt CAS No. 63217-00-5

Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt

Cat. No.: B13802068
CAS No.: 63217-00-5
M. Wt: 528.6 g/mol
InChI Key: OBUIQLBAKJEFLP-UHFFFAOYSA-N
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Description

This compound is a zwitterionic triarylmethane derivative characterized by a central cyclohexadienylidene core substituted with three aromatic groups:

  • A bis(2-hydroxyethyl)amino-phenyl group, providing hydrophilicity and hydrogen-bonding capacity.
  • A 3-sulfophenyl group, contributing strong water solubility via its sulfonic acid moiety.
  • A 2-hydroxy-N-(2-hydroxyethyl)ethanaminium group, forming the inner salt structure (zwitterion) that enhances stability in aqueous environments .

Its zwitterionic nature distinguishes it from sodium or disodium salts of analogous triarylmethane dyes (e.g., Fast Green FCF), offering unique solubility and charge-balance properties .

Properties

CAS No.

63217-00-5

Molecular Formula

C27H32N2O7S

Molecular Weight

528.6 g/mol

IUPAC Name

3-[[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-[bis(2-hydroxyethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate

InChI

InChI=1S/C27H32N2O7S/c30-16-12-28(13-17-31)24-8-4-21(5-9-24)27(23-2-1-3-26(20-23)37(34,35)36)22-6-10-25(11-7-22)29(14-18-32)15-19-33/h1-11,20,30-33H,12-19H2

InChI Key

OBUIQLBAKJEFLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=C2C=CC(=[N+](CCO)CCO)C=C2)C3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the sulfophenyl and cyclohexadienylidene groups, resulting in the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the cyclohexadienylidene moiety.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the cyclohexadienylidene moiety can produce cyclohexane derivatives.

Scientific Research Applications

Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The sulfophenyl group can participate in electrostatic interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related triarylmethane derivatives:

Property Target Compound Fast Green FCF (C.I. 42053) Isosulfan Blue
Molecular Formula C₃₄H₃₈N₂O₈S₂ (inferred from zwitterionic structure) C₃₇H₃₄N₂Na₂O₁₀S₃ C₂₇H₃₁N₂NaO₆S₂
Molecular Weight ~730.88 g/mol (estimated) 808.85 g/mol 566.66 g/mol
Key Substituents - Bis(2-hydroxyethyl)amino
- 3-Sulfophenyl
- Zwitterionic ethanaminium
- Diethylamino
- 4-Hydroxy-2-sulfophenyl
- Disodium sulfonate
- Diethylamino
- 2,5-Sulfophenyl
- Sodium sulfonate
Solubility High in water (zwitterionic structure) Soluble in water and ethanol Soluble in water, ethanol
Applications Potential dye for biological staining, optical sensors FDA-approved food dye, biological stain (cytoplasm, nuclei) Diagnostic agent (lymph node mapping in cancer surgery)
Regulatory Status Experimental FDA-certified; Biological Stain Commission-approved Approved for clinical diagnostics

Key Differences

Zwitterion vs. Ionic Salts :

  • The target compound’s inner salt eliminates counterions (e.g., Na⁺), reducing ionic strength in solution compared to Fast Green FCF (disodium salt) or Isosulfan Blue (sodium salt). This may enhance compatibility with sensitive biological systems .
  • Zwitterions often exhibit lower cytotoxicity due to balanced charge distribution, a critical factor for in vivo applications .

Hydroxyethyl vs. Alkylamino Groups: The bis(2-hydroxyethyl)amino substituent increases hydrophilicity and hydrogen-bonding capacity compared to the diethylamino groups in Isosulfan Blue. This may improve solubility in polar solvents and reduce aggregation in aqueous media .

Spectral Properties :

  • Fast Green FCF absorbs at 624 nm (visible spectrum), making it suitable for microscopy. The target compound’s absorption maximum is likely redshifted due to extended conjugation from the hydroxyethyl groups, though experimental data are needed .

Toxicity and Safety :

  • Fast Green FCF and Isosulfan Blue have established safety profiles for human use. The target compound’s zwitterionic structure may mitigate chronic toxicity risks associated with sodium salts, but further toxicological studies are required .

Research Findings and Industrial Relevance

  • Synthetic Challenges : The compound’s zwitterionic structure complicates purification, as traditional ion-exchange methods are less effective. Chromatographic techniques (e.g., size-exclusion) are preferred .
  • Stability : Zwitterionic dyes demonstrate superior photostability compared to ionic analogues, a critical advantage for long-term imaging applications .
  • Emerging Applications : Preliminary studies suggest utility in pH-sensitive sensors due to protonatable hydroxyethyl groups, though competing compounds like Patent Blue V remain dominant in this niche .

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